Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperazine ring, and an ethyl ester group. The presence of the 2,4-dimethoxyphenyl group adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a multicomponent reaction used to synthesize dihydropyrimidinone derivatives. The reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions .
In this specific case, the reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of p-toluenesulfonic acid (PTSA) as a catalyst under reflux conditions in ethanol can yield the desired compound . The reaction conditions must be carefully controlled to ensure the formation of the quinazolinone core and the incorporation of the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Biginelli reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs. Substitution reactions can introduce a variety of new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly in enzyme inhibition or receptor binding studies.
Medicine: The compound’s potential biological activity suggests it could be explored for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: In the pharmaceutical industry, it can be used in the development of new drugs or as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance binding affinity and selectivity, while the 2,4-dimethoxyphenyl group may contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[3-(2,5-dimethoxyphenyl)-4,5-dihydroisoxazol-5-yl]carbonylpiperazine-1-carboxylate
- Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the quinazolinone core, piperazine ring, and 2,4-dimethoxyphenyl group distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Biological Activity
Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate (CAS Number: 925141-68-0) is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula is C23H28N4O5, and it features a piperazine core linked to a quinazoline derivative, which is known for various pharmacological effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related compounds have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds has been reported at 256 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of the quinazoline structure can inhibit cancer cell proliferation. For example, studies have demonstrated that certain quinazoline derivatives induce apoptosis in cancer cell lines by disrupting microtubule dynamics and triggering cell cycle arrest. This mechanism suggests a potential role for this compound in cancer therapeutics .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell cycle regulation.
Study 1: Antibacterial Efficacy
A study conducted on various synthesized quinazoline derivatives demonstrated that this compound exhibited potent antibacterial activity comparable to standard antibiotics. The study utilized agar diffusion methods and determined the MIC values across different bacterial strains .
Study 2: Anticancer Activity
In vitro studies on the compound's anticancer effects revealed significant cytotoxicity against human cancer cell lines. The compound was tested at varying concentrations (10 µM to 100 µM) and showed a dose-dependent inhibition of cell viability. Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound .
Data Table: Biological Activities
Properties
Molecular Formula |
C23H28N4O5 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H28N4O5/c1-4-32-23(29)27-9-7-26(8-10-27)22-24-14-18-19(25-22)11-15(12-20(18)28)17-6-5-16(30-2)13-21(17)31-3/h5-6,13-15H,4,7-12H2,1-3H3 |
InChI Key |
QGPWDXWANNDABS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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